molecular formula C24H26N4O3 B10867117 (4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10867117
M. Wt: 418.5 g/mol
InChI Key: FZJHLDDHQMXFMZ-UHFFFAOYSA-N
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Description

The compound (4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining an indole moiety, a pyrazolone core, and methoxyphenyl groups, which may contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, 5-methoxyindole, undergoes alkylation with an appropriate ethylating agent to introduce the 2-(5-methoxy-1H-indol-3-yl)ethyl group.

    Amination: The alkylated indole is then reacted with an amine to form the intermediate aminoethylindole.

    Condensation Reaction: The aminoethylindole is condensed with a pyrazolone derivative under acidic or basic conditions to form the final product. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired (4Z) configuration.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Key considerations include:

    Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and solvent systems.

    Catalysts and Reagents: Use of efficient catalysts and reagents to minimize by-products and enhance reaction rates.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the indole moiety.

    Reduction: Reduction reactions may target the pyrazolone core, potentially converting it to a dihydropyrazolone derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Hydroxylated derivatives, quinones.

    Reduction Products: Reduced pyrazolone derivatives.

    Substitution Products: Various substituted indole and pyrazolone derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Biochemical Probes: Used in studies to understand biological pathways and mechanisms.

Medicine

    Drug Development: Potential candidate for developing new drugs targeting specific diseases.

    Diagnostic Tools: Utilized in the development of diagnostic assays and imaging agents.

Industry

    Material Science: Application in the development of new materials with unique properties.

    Agriculture: Potential use in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in inflammation, cell proliferation, and apoptosis.

    Pathways: Modulation of signaling pathways such as MAPK, PI3K/Akt, and NF-κB.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like 5-methoxytryptamine and 5-methoxyindole-3-acetic acid.

    Pyrazolone Derivatives: Compounds such as antipyrine and aminopyrine.

Uniqueness

    Structural Complexity: The combination of indole, pyrazolone, and methoxyphenyl groups is unique.

    Biological Activity: Exhibits distinct biological activities compared to simpler analogs.

This detailed overview highlights the multifaceted nature of (4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, showcasing its potential in various scientific and industrial applications

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

4-[N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C24H26N4O3/c1-15(25-12-11-17-14-26-22-10-9-20(31-4)13-21(17)22)23-16(2)27-28(24(23)29)18-5-7-19(30-3)8-6-18/h5-10,13-14,26-27H,11-12H2,1-4H3

InChI Key

FZJHLDDHQMXFMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NCCC3=CNC4=C3C=C(C=C4)OC)C

Origin of Product

United States

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